molecular formula C7H3ClFIN2 B3196413 4-Chloro-7-fluoro-3-iodo-1H-indazole CAS No. 1000341-94-5

4-Chloro-7-fluoro-3-iodo-1H-indazole

Cat. No.: B3196413
CAS No.: 1000341-94-5
M. Wt: 296.47 g/mol
InChI Key: HTGYHKGSVQCIQY-UHFFFAOYSA-N
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Description

4-Chloro-7-fluoro-3-iodo-1H-indazole is a halogenated indazole derivative characterized by a fused benzene and pyrazole ring system. The compound features three distinct halogen substituents: chlorine at position 4, fluorine at position 7, and iodine at position 3 (Figure 1). This unique substitution pattern confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly in kinase inhibition or as a synthetic intermediate for bioactive molecules. The molecular formula is C₇H₃ClFIN₂, with a molecular weight of 312.47 g/mol.

Properties

IUPAC Name

4-chloro-7-fluoro-3-iodo-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIN2/c8-3-1-2-4(9)6-5(3)7(10)12-11-6/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGYHKGSVQCIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NNC(=C2C(=C1)Cl)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601290088
Record name 4-Chloro-7-fluoro-3-iodo-1H-indazole
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URL https://comptox.epa.gov/dashboard/DTXSID601290088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-94-5
Record name 4-Chloro-7-fluoro-3-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-fluoro-3-iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601290088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-fluoro-3-iodo-1H-indazole typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and halogenated benzaldehyde.

    Formation of Hydrazone: The aniline derivative reacts with the benzaldehyde to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as copper acetate, to form the indazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-fluoro-3-iodo-1H-indazole undergoes various chemical reactions, including:

    Substitution Reactions: The halogen substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered electronic properties.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Substitution: Reagents like bromine or sulfuric acid.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products

Scientific Research Applications

4-Chloro-7-fluoro-3-iodo-1H-indazole has been extensively studied for its applications in various fields:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoro-3-iodo-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Indazole Family

7-Chloro-4-fluoro-1H-indazole (CAS 1000341-70-7)
  • Substituents : Chlorine (position 7), fluorine (position 4).
  • Molecular Formula : C₇H₄ClFN₂.
  • Key Differences : The halogen positions are swapped (Cl at 7 vs. 4 in the target compound), and iodine is absent.
  • Implications : The altered substitution alters electronic effects (e.g., fluorine’s electronegativity at position 4 vs. chlorine’s bulk). This compound’s reduced steric demand compared to the iodinated target may influence binding interactions in biological systems .
4-Fluoro-3-iodo-1H-indazole (CAS 518990-32-4)
  • Substituents : Fluorine (position 4), iodine (position 3).
  • Molecular Formula : C₇H₄FIN₂.
  • Key Differences : Lacks chlorine at position 6.
  • Implications : The absence of chlorine reduces electron-withdrawing effects and may decrease metabolic stability compared to the target compound. Iodine’s polarizability at position 3 could enhance halogen bonding in protein interactions .
3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (Compound 77)
  • Core Structure : Indole (benzene fused to pyrrole) with imidazole and indole substituents.
  • Substituents : Chlorine at position 7.
  • Key Differences : The indole core lacks the pyrazole ring of indazoles. The imidazole-indole hybrid structure introduces additional hydrogen-bonding sites but reduces aromatic stacking efficiency compared to indazoles .

Halogenated Benzoimidazoles and Benzoxazoles

2-Chloro-6-fluoro-1H-benzo[d]imidazole (CAS 256519-11-6)
  • Core Structure : Benzoimidazole (benzene fused to imidazole).
  • Substituents : Chlorine (position 2), fluorine (position 6).
  • Key Differences: The imidazole ring (vs. The absence of iodine limits steric bulk .
5-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • Core Structure : Benzoxazole-triazole hybrid.
  • Substituents : Chlorine on a phenyl ring.
  • Key Differences : The triazole-thione moiety introduces sulfur-based reactivity, while the benzoxazole core lacks the nitrogen density of indazoles .
Table 1: Comparative Data for Halogenated Heterocycles
Compound Core Structure Halogen Substituents Molecular Formula Molecular Weight (g/mol) Key Spectral Data (NMR/MS)
4-Chloro-7-fluoro-3-iodo-1H-indazole Indazole Cl (4), F (7), I (3) C₇H₃ClFIN₂ 312.47 Not reported in evidence
7-Chloro-4-fluoro-1H-indazole Indazole Cl (7), F (4) C₇H₄ClFN₂ 186.57 HRESIMS: 345.0910 (M+H)
4-Fluoro-3-iodo-1H-indazole Indazole F (4), I (3) C₇H₄FIN₂ 266.02 Not reported in evidence
2-Chloro-6-fluoro-1H-benzo[d]imidazole Benzoimidazole Cl (2), F (6) C₇H₄ClFN₂ 186.57 Not reported in evidence

Biological Activity

4-Chloro-7-fluoro-3-iodo-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by its unique halogen substitutions. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C_7H_4ClF I N_2
CAS Number: 1000341-94-5

The compound's structure features a fused benzene and pyrazole ring with chlorine, fluorine, and iodine substituents. These halogen atoms significantly influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound acts as an inhibitor by binding to the active or allosteric sites of enzymes, thereby blocking substrate access. This mechanism is crucial in modulating various biochemical pathways.
  • Receptor Interaction: It can also interact with cellular receptors, influencing signal transduction pathways that affect cellular functions such as proliferation and apoptosis .

Antitumor Activity

Indazole derivatives, including this compound, have shown promising antitumor properties:

  • Inhibition of Cancer Cell Proliferation: Studies indicate that this compound may inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
    Cell LineIC50 (μM)Mechanism
    HCT116 (Colon Cancer)Not specifiedApoptosis induction
    K562 (Leukemia)Not specifiedCell cycle arrest

Antimicrobial Activity

Research has suggested that indazole derivatives possess antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated effectiveness against bacterial and fungal strains .

Anti-inflammatory Properties

Indazole compounds are also studied for their anti-inflammatory effects. The presence of halogens in this compound may enhance its ability to modulate inflammatory pathways, although detailed studies are still required to elucidate this aspect fully.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of indazole derivatives:

  • Antitumor Efficacy: A series of indazole derivatives were synthesized and evaluated for their inhibitory activity against Polo-like kinase 4 (PLK4). One derivative demonstrated significant antitumor activity in mouse models, highlighting the potential of indazole scaffolds in cancer therapy .
  • Structure-Activity Relationship (SAR): Research has indicated that specific substituent groups at various positions on the indazole ring significantly influence biological activity. For instance, modifications at the 4-position have been linked to enhanced potency against certain cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-7-fluoro-3-iodo-1H-indazole
Reactant of Route 2
4-Chloro-7-fluoro-3-iodo-1H-indazole

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